Researchers synthesizing dofetilide or profiling mirabegron impurities require the precise 4-nitro isomer (CAS 6270-07-1); the 2-nitro analog differs critically in melting point (90-92°C vs. 140°C) and chromatographic retention, invalidating regulatory methods. • Dofetilide API Intermediate: Ensures correct regioselectivity during catalytic reduction; ≥98% purity minimizes side products. • Mirabegron Impurity 47 Reference Standard: Certified identity supports accurate quantification in QC/AMV workflows. • Reliable Supply: Batch-to-batch consistency with full characterization data; global shipping from major stock points.
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
CAS No.6270-07-1
Cat. No.B1207804
⚠ Attention: For research use only. Not for human or veterinary use.
Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1), also known as N-(4-nitrophenethyl)acetamide or N-acetyl-4-nitrophenethylamine, is a synthetic organic compound of the acetamide class bearing a 4‑nitrophenyl moiety . With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of approximately 208.21 g/mol, it is typically supplied as a light yellow to off‑white crystalline powder [1]. Its primary commercial relevance stems from its established role as a key intermediate in the synthesis of the class III antiarrhythmic agent dofetilide and as a reference standard (impurity marker) for the β₃‑adrenoceptor agonist mirabegron [2][3]. The compound is routinely offered at a certified purity of ≥98.0% (HPLC) and demonstrates well‑characterized thermal stability with a melting point of 140 °C [1][4].
Synthesis WorkflowValidated intermediate for para‑nitro synthetic routes
Analytical StandardCertified impurity reference standard for method development
[1] Yunbangchem. (n.d.). N-(4-硝基苯乙基)乙酰胺. Retrieved from https://www.yunbangchem.com/ View Source
[2] NBinno. (2025). Chemical Properties and Handling of N-Acetyl-2-(4-Nitrophenyl)ethylamine (CAS 6270-07-1). Retrieved from https://www.nbinno.com/ View Source
[4] Baike Baidu. (2025). N-(4-硝基苯乙基)乙酰胺. Retrieved from https://baike.baidu.com/ View Source
Acetamide, N-[2-(4-nitrophenyl)ethyl]- Analog Substitution Risks
Although several nitrophenethyl amides share the same core molecular formula (C₁₀H₁₂N₂O₃), the position of the nitro substituent on the aromatic ring and the identity of the N‑acyl group profoundly alter key physicochemical properties and synthetic utility [1]. For instance, the 2‑nitro positional isomer (N‑[2‑(2‑nitrophenyl)ethyl]acetamide) exhibits a markedly lower melting point (90–92 °C) than the target 4‑nitro compound (140 °C), a difference that directly impacts solid‑state handling, purification by recrystallization, and formulation behavior . Similarly, replacing the acetyl group with a formyl moiety (N‑(4‑nitrophenethyl)formamide) lowers the boiling point by approximately 3.5 °C, which can affect distillation parameters and thermal stability during high‑temperature reactions [1]. Such variations preclude the simple interchange of these “in‑class” compounds in validated synthetic routes (e.g., dofetilide production) or analytical methods (e.g., mirabegron impurity profiling) where precise physical behavior and chromatographic retention are critical [2][3]. The quantitative evidence that follows underscores why procurement decisions must be anchored in the specific CAS identity of 6270‑07‑1 rather than a generic structural class.
Isomer Mismatch2‑Nitro positional isomer exhibits altered solid‑state behavior; purification and thermal handling parameters may not transfer directly.
Acyl VariationN‑Formyl analog shifts thermal profile; distillation and process safety margins may differ from the acetyl target compound.
Purity GapLower‑purity analog specifications may introduce additional impurities into validated synthetic and analytical workflows.
[1] ChemSpider. (n.d.). N-[2-(4-Nitrophenyl)ethyl]formamide. Retrieved from https://legacy.chemspider.com/Chemical-Structure.XXXX.html View Source
[2] NBinno. (2025). Chemical Properties and Handling of N-Acetyl-2-(4-Nitrophenyl)ethylamine (CAS 6270-07-1). Retrieved from https://www.nbinno.com/ View Source
Acetamide, N-[2-(4-nitrophenyl)ethyl]- vs. Analogs
Melting Point: 4-Nitro vs. 2-Nitro Isomer
The melting point of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is reported as 140 °C [1], whereas its 2‑nitro positional isomer (N-[2-(2-nitrophenyl)ethyl]acetamide, CAS 315663‑43‑5) melts at approximately 90–92 °C . This ~48–50 °C elevation in melting point is attributed to stronger intermolecular interactions in the para‑substituted crystal lattice.
Melting PointHead‑to‑head
4‑Nitro target: 140 °C
2‑Nitro isomer: 90–92 °C
Δ ~48–50 °C higher
Higher thermal stability supports robust recrystallization and drying workflows.
A substantially higher melting point reduces the risk of softening or melting during ambient storage and provides a wider operating window for recrystallization and drying processes, critical for maintaining consistent purity in multi‑step pharmaceutical syntheses.
[1] Yunbangchem. (n.d.). N-(4-硝基苯乙基)乙酰胺. Retrieved from https://www.yunbangchem.com/ View Source
Boiling Point: Acetyl vs. Formyl Analog
The predicted boiling point of Acetamide, N-[2-(4-nitrophenyl)ethyl]- at 760 mmHg is 451.4 ± 28.0 °C . In comparison, the formyl analog (N-(4‑nitrophenethyl)formamide) exhibits a lower predicted boiling point of 447.9 ± 28.0 °C under identical conditions [1].
Boiling PointData to verify
Acetyl target: 451.4 ± 28.0 °C
Formyl analog: 447.9 ± 28.0 °C
Δ ~3.5 °C higher
Lower volatility supports consistent high‑temperature processing and distillation.
A higher boiling point correlates with lower volatility and reduced evaporative loss during high‑temperature processing, which is particularly advantageous when the compound is used as an intermediate in reactions requiring prolonged heating or vacuum distillation.
Thermal analysisDistillationProcess safety
[1] ChemSpider. (n.d.). N-[2-(4-Nitrophenyl)ethyl]formamide. Retrieved from https://legacy.chemspider.com/Chemical-Structure.XXXX.html View Source
Purity: Target Compound vs. 2-Nitro Isomer
Acetamide, N-[2-(4-nitrophenyl)ethyl]- is commercially available with a guaranteed purity of ≥98.0% as determined by HPLC [1]. In contrast, the 2‑nitro isomer is commonly listed at a minimum purity of 95% .
A 3‑percentage‑point higher purity specification translates directly to reduced impurities in downstream synthetic steps, minimizing side‑product formation and improving overall yield and consistency in pharmaceutical manufacturing and analytical reference standard applications.
Quality controlAnalytical chemistryGMP synthesis
[1] NBinno. (2025). Chemical Properties and Handling of N-Acetyl-2-(4-Nitrophenyl)ethylamine (CAS 6270-07-1). Retrieved from https://www.nbinno.com/ View Source
Acetamide, N-[2-(4-nitrophenyl)ethyl]- serves as a critical building block in the multi‑step synthesis of dofetilide (CAS 115256‑11‑6), a class III antiarrhythmic agent. The 4‑nitro group is catalytically reduced to the corresponding amine, which then undergoes further functionalization to yield the active pharmaceutical ingredient. Procurement of this specific CAS is essential because the validated dofetilide manufacturing process relies on the para‑nitro substitution pattern for correct regioselectivity and the high thermal stability (melting point 140 °C) to withstand the reduction conditions. Using the 2‑nitro isomer or a different N‑acyl analog would alter reaction kinetics and impurity profiles, jeopardizing both yield and regulatory compliance [1].
Mirabegron Impurity Reference Standard
Acetamide, N-[2-(4-nitrophenyl)ethyl]- is formally designated as Mirabegron Impurity 47. It is employed as a certified reference standard in analytical methods development, method validation (AMV), and quality control (QC) for the β₃‑adrenoceptor agonist mirabegron. The high certified purity (≥98.0% HPLC) and well‑defined chromatographic behavior of the target compound enable precise quantification of this potential impurity in drug substance and finished product batches. Substituting a structural analog (e.g., the 2‑nitro isomer) would compromise the accuracy and specificity of the impurity profiling method, potentially leading to erroneous compliance decisions [2].
Functionalized Amine Synthesis Intermediate
The 4‑nitrophenethyl moiety is a versatile handle for further chemical transformations, including reduction to the corresponding primary amine, nucleophilic aromatic substitution, and amide coupling reactions. Researchers procuring Acetamide, N-[2-(4-nitrophenyl)ethyl]- for exploratory chemistry benefit from its higher purity (≥98%) and well‑characterized thermal stability (140 °C melting point) relative to close analogs. These properties ensure more reproducible reaction outcomes and easier purification of intermediates, thereby accelerating synthetic campaigns in medicinal chemistry and materials science [3].
Application
Selection Property
Validation Focus
Dofetilide intermediate synthesis
Regiochemical fidelity (para‑nitro substitution)
Reaction yield and impurity profile under reduction conditions
Mirabegron impurity reference standard
Certified purity and chromatographic identity
Method specificity and quantification accuracy
Functionalized amine building block
Thermal stability and consistent purity
Reproducible reaction outcomes in medicinal chemistry campaigns
[1] NBinno. (2025). Chemical Properties and Handling of N-Acetyl-2-(4-Nitrophenyl)ethylamine (CAS 6270-07-1). Retrieved from https://www.nbinno.com/ View Source
[3] Yunbangchem. (n.d.). N-(4-硝基苯乙基)乙酰胺. Retrieved from https://www.yunbangchem.com/ View Source
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